molecular formula C18H21N3O2 B14154222 1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione CAS No. 944783-04-4

1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B14154222
CAS No.: 944783-04-4
M. Wt: 311.4 g/mol
InChI Key: YJLVMNGVJGQGFA-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Dimethylpyrazol Group: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This may lead to the formation of corresponding oxides or ketones.

    Reduction: This can result in the formation of reduced derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could result in various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylphenyl)pyrrolidine-2,5-dione: Lacks the pyrazol group.

    3-[(3,5-Dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione: Lacks the dimethylphenyl group.

Uniqueness

The presence of both the dimethylphenyl and dimethylpyrazol groups in 1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

944783-04-4

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C18H21N3O2/c1-11-5-12(2)7-16(6-11)21-17(22)9-15(18(21)23)10-20-14(4)8-13(3)19-20/h5-8,15H,9-10H2,1-4H3

InChI Key

YJLVMNGVJGQGFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)CN3C(=CC(=N3)C)C)C

solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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